REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]([C:6]1[CH:19]=[CH:18][C:9](C(Cl)C2C=CC=CC=2)=[CH:8][CH:7]=1)=[O:5])[CH3:2].[I-].[Na+].C(N(C(C)C)CC)(C)C.C(N1C[C@@H](C)NC[C@@H]1C)C=C.C(N1C[C@H](C)NC[C@H]1C)C=C.C1(C)C=CC(C([C@@](C(O)=O)(O)[C@@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1>C(#N)C>[CH2:20]([N:3]([CH2:1][CH3:2])[C:4](=[O:5])[C:6]1[CH:19]=[CH:18][CH:9]=[CH:8][CH:7]=1)[CH3:21] |f:1.2|
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Name
|
4-(N,N-diethylcarbamoyl)benzhydryl chloride
|
Quantity
|
125 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)C1=CC=C(C(C2=CC=CC=C2)Cl)C=C1)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
18.64 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
32.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N1[C@H](CN[C@@H](C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N1[C@@H](CN[C@H](C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
at reflux, under nitrogen, for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into ethyl acetate (500 mL) and potassium carbonate solution (150 mL of a 2M aqueous solution), and
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over solid potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=CC=CC=C1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |